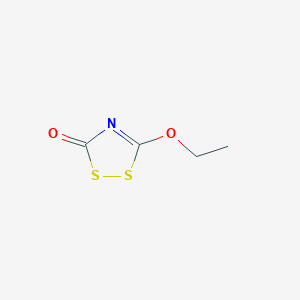

5-ethoxy-3H-1,2,4-dithiazol-3-one

Beschreibung

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | EDITH, 3-ethoxy-1,2,4-dithiazole-5-one, 3-ethoxy-1,2,4-dithiazoline-5-one nih.gov |

| CAS Number | 178318-21-3 nih.govacs.orgnih.goveurjchem.com |

| Molecular Formula | C₄H₅NO₂S₂ nih.govnih.gov |

| Molecular Weight | 163.22 g/mol nih.goveurjchem.com |

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, form the backbone of medicinal chemistry and material science. Five-membered heterocycles like isoxazoles, triazoles, and thiadiazoles are particularly prominent in drug discovery. mdpi.comacs.org The 1,2,4-dithiazole core, characterized by a five-membered ring with two sulfur atoms and one nitrogen atom, is a significant scaffold within this class.

This compound, often referred to by the acronym EDITH, is a prime example of this heterocyclic family's utility. Its primary significance lies in its function as a highly efficient sulfur-transfer or "sulfurizing" agent. This reactivity is crucial in the synthesis of modified biopolymers, most notably phosphorothioate (B77711) oligonucleotides. These modified nucleic acids are indispensable tools in molecular biology for applications such as inhibiting gene expression and developing therapeutic agents. acs.orgresearchgate.net The specific arrangement of sulfur, nitrogen, and oxygen atoms in the this compound structure imparts a high degree of reactivity, making it a preferred reagent for introducing sulfur into phosphate (B84403) linkages during automated solid-phase synthesis of oligonucleotides. researchgate.net

Research into dithiazole derivatives has a rich history, branching into different isomers like the 1,2,3- and 1,2,4-dithiazoles. The study of the 1,2,3-dithiazole scaffold, for instance, began as early as 1957, with significant breakthroughs like the synthesis of Appel's salt in 1985, which greatly accelerated research into its derivatives and their biological activities. nih.gov

The 1,2,4-dithiazole family has its own distinct historical trajectory. Early research focused on foundational derivatives like xanthane hydride (5-amino-3H-1,2,4-dithiazole-3-thione), whose structure was confirmed through various spectroscopic methods. acs.org This compound found early use as a sulfur transfer agent in industrial applications like rubber vulcanization, foreshadowing the more refined applications of its successors. acs.org Over the decades, research has evolved from these fundamental compounds to the development of a sophisticated library of 1,2,4-dithiazole derivatives. researchgate.net The application of these compounds, particularly as sulfur transfer reagents for modifying phosphorus-containing molecules, has seen continuous growth and remains a principal focus of research in this area. acs.orgresearchgate.net

The research trajectory for this compound is sharply defined by its chemical reactivity. The predominant line of investigation has been its optimization and application as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides. Research has shown it to be a highly reactive and efficient reagent for this purpose, often outperforming other sulfur-transfer reagents like phenylacetyl disulfide (PADS) and the Beaucage reagent. This efficiency is critical for the high-yield, automated synthesis required for producing oligonucleotides for research and therapeutic development.

A second, more recent research trajectory has emerged in the field of medicinal chemistry. Scientists have explored the bioisosteric replacement of other heterocyclic rings with the 3H-1,2,4-dithiazol-3-one core to create novel therapeutic agents. Notably, a 2013 study reported the synthesis of a series of compounds based on this scaffold that exhibited potent antitubercular activity. One particular derivative showed significant activity against the virulent H37Rv strain of Mycobacterium tuberculosis, highlighting a promising new avenue for drug discovery based on the 1,2,4-dithiazol-3-one framework. This indicates that while its role in oligonucleotide synthesis is well-established, the potential of this compound and its analogs in developing new medicines is an active and expanding area of research.

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-ethoxy-1,2,4-dithiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIJZXUDFRSADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 5 Ethoxy 3h 1,2,4 Dithiazol 3 One

Classical Multi-Step Synthesis of 5-ethoxy-3H-1,2,4-dithiazol-3-one

The traditional synthesis of this compound involves a multi-step process that has been a cornerstone for its production. This method is characterized by the sequential formation of bonds to construct the dithiazole ring system.

Precursor Chemistry and Reaction Pathways

The established synthesis of this compound involves the reaction of key precursors, namely O-ethyl thiocarbamate and chlorocarbonylsulfenyl chloride. The reaction proceeds through a proposed pathway initiated by a nucleophilic attack of the sulfur atom of O-ethyl thiocarbamate on the electrophilic sulfur atom of chlorocarbonylsulfenyl chloride. This is followed by an intramolecular cyclization to form the this compound ring.

A competing reaction pathway can lead to the formation of a significant byproduct, 3,5-diethoxy-1,2,4-thiadiazole. This alternative product arises from the migration of an ethoxy group during the reaction sequence. The formation of this byproduct underscores the importance of controlling the reaction conditions to favor the desired dithiazole structure.

Optimization of Reaction Conditions and Yields

The efficiency of the classical synthesis of this compound is highly dependent on the reaction conditions, particularly the choice of solvent. The solvent has been shown to significantly influence the ratio of the desired product to the isomeric byproduct. For instance, the use of diethyl ether as the solvent has been reported to favor the formation of this compound, whereas chloroform (B151607) tends to promote the formation of 3,5-diethoxy-1,2,4-thiadiazole. This highlights a critical aspect of process optimization to maximize the yield of the target compound.

Table 1: Effect of Solvent on the Synthesis of this compound

| Solvent | Major Product |

| Diethyl Ether | This compound |

| Chloroform | 3,5-diethoxy-1,2,4-thiadiazole |

This table illustrates the directing effect of the solvent on the reaction outcome, based on available research.

Novel Synthetic Routes to this compound

In the quest for more efficient and sustainable chemical processes, researchers are continuously exploring novel synthetic strategies. For the synthesis of this compound and its analogs, approaches such as one-pot reactions and the application of green chemistry principles are of significant interest.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, this could involve the use of greener solvents, catalysts, and more atom-economical reactions. Research into the green synthesis of sulfur-containing heterocycles provides a framework for potential improvements. nih.gov For example, the use of deep eutectic solvents (DESs) has been explored for the synthesis of 2-thioxothiazolidin-4-one derivatives, offering an alternative to volatile organic solvents. researchgate.net The development of catalytic systems that can be recycled and the use of starting materials from renewable resources are other avenues for applying green chemistry principles to the synthesis of the target dithiazolone.

Chemo-Enzymatic Synthesis and Biocatalysis for this compound Analogs

Chemo-enzymatic synthesis and biocatalysis are powerful tools in modern organic chemistry, offering high selectivity and mild reaction conditions. nih.govresearchgate.netnih.gov While specific enzymatic routes to this compound have not been reported, the synthesis of analogous structures using enzymes has been demonstrated, suggesting the feasibility of such approaches.

A notable example is the use of vanadium-dependent haloperoxidases for the synthesis of 1,2,4-thiadiazoles. nih.govacs.org This biocatalytic method involves the oxidative dimerization of thioamides, showcasing the potential of enzymes to construct the core heterocyclic ring. Such enzymatic reactions can proceed with high chemoselectivity under mild conditions, offering a sustainable alternative to traditional chemical methods. nih.govacs.org

The broader field of biocatalysis in organosulfur chemistry also provides insights into potential enzymatic transformations that could be applied to the synthesis of dithiazole analogs. nih.gov Enzymes are known to catalyze a variety of reactions involving sulfur-containing compounds, and the exploration of these enzymatic activities could lead to novel chemo-enzymatic pathways for producing this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Ethoxy 3h 1,2,4 Dithiazol 3 One

Electrophilic and Nucleophilic Reactions of the 1,2,4-Dithiazole Ring System

The 1,2,4-dithiazole ring system can undergo both electrophilic and nucleophilic attacks, depending on the reaction conditions and the nature of the substituents on the ring. The electron distribution within the ring makes certain positions more susceptible to specific types of reactions.

Substitutions on the 1,2,4-dithiazole core are influenced by the electronic nature of the ring and any existing substituents. The presence of heteroatoms dictates the preferred sites for electrophilic and nucleophilic attack. In many heterocyclic systems, electrophilic substitution is a common reaction pathway. For instance, in the related thiazole (B1198619) ring, electrophiles preferentially attack the C5 position. pharmaguideline.com However, the reactivity of the 1,2,4-dithiazole ring can be different due to the additional sulfur atom.

Nucleophilic substitution reactions are also possible, particularly at carbon atoms that are rendered electron-deficient by adjacent heteroatoms. For example, in 1,4,2-dithiazolium salts, nucleophiles such as aniline (B41778) and active methylene (B1212753) compounds can react at the C5 position to form new substituted dithiazoles. rsc.org

Ring-opening and rearrangement reactions are characteristic of dithiazole systems, often initiated by nucleophilic attack. rsc.org For 5-ethoxy-3H-1,2,4-dithiazol-3-one, a key reaction is its role as a sulfurizing agent, particularly for phosphorus(III) compounds. rsc.orgresearchgate.net This process involves a nucleophilic attack by the phosphorus compound on one of the sulfur atoms of the dithiazole ring. rsc.orgresearchgate.net

The reaction pathway is believed to proceed through a rate-limiting initial nucleophilic attack of the phosphorus atom at the sulfur atom adjacent to the carbonyl group. rsc.orgresearchgate.net This is followed by the decomposition of the resulting phosphonium (B103445) intermediate, leading to the formation of the corresponding phosphorothioate (B77711) and an unstable ethoxythiocarbonyl isocyanate intermediate. rsc.orgresearchgate.net This intermediate can be trapped by nucleophiles like 4-methoxyaniline. researchgate.net

A similar pattern of ring-opening is observed in other dithiazole systems. For example, 1,2,3-dithiazoles can undergo ring-opening upon reaction with nucleophiles, leading to disulfide intermediates that can then rearrange or react further to form new heterocyclic systems. nih.gov The reaction of 1,2-dithiole-3-thiones with nitrilimines also results in ring-opening and rearrangement to form 1,3,4-thiadiazoles. nih.gov

Radical Reactions and Redox Chemistry of this compound

Currently, there is limited specific information available in the searched literature concerning the radical reactions and detailed redox chemistry of this compound itself. However, the broader class of dithiazole compounds is known to participate in redox processes. The presence of multiple sulfur atoms suggests that the ring system can likely be oxidized or reduced under appropriate conditions. Further research is needed to fully characterize the radical and redox chemistry of this specific compound.

Catalytic Transformations Involving this compound

While this compound is primarily known as a reagent rather than a catalyst, some related heterocyclic systems have shown catalytic activity. For instance, vanadium-dependent haloperoxidases have been used to catalyze the synthesis of 1,2,4-thiadiazoles from thioamides. acs.org This enzymatic approach involves two distinct enzyme-mediated sulfur halogenation events that are crucial for the formation of the heterocyclic ring. acs.org

In the context of the reactions where this compound is used, it acts as a stoichiometric sulfur-transfer agent and is consumed in the reaction. There is no clear evidence from the provided search results to suggest that it acts as a catalyst in any transformations.

Reaction Kinetics and Thermodynamic Studies of this compound Conversions

Kinetic studies have been conducted on the sulfurization reactions of various 3-substituted-1,2,4-dithiazole-5-ones and 5-thiones, including this compound (also referred to as 3-ethoxy-1,2,4-dithiazole-5-one in some literature). These studies have evaluated their efficiency in sulfurizing triphenyl phosphite (B83602) in different solvents at 25°C. rsc.orgresearchgate.net

Among the compounds tested, 3-ethoxy-1,2,4-dithiazole-5-one was found to be one of the most efficient sulfurizing agents, with a reactivity at least two orders of magnitude higher than other 1,2,4-dithiazoles. rsc.orgresearchgate.net The reaction pathway involves a rate-limiting initial nucleophilic attack of the phosphorus at the sulfur, followed by the decomposition of a phosphonium intermediate. rsc.orgresearchgate.net

Kinetic measurements, including Hammett and Brønsted correlations, suggest that the transition-state structure for the most reactive 1,2,4-dithiazoles, like the ethoxy derivative, is nearly apolar. rsc.orgresearchgate.net In contrast, a more polar, zwitterionic-like intermediate is proposed for less reactive dithiazoles. rsc.orgresearchgate.net The extent of P-S bond formation and S-S bond cleavage is similar across the series but decreases with the reactivity of the dithiazole derivative. rsc.orgresearchgate.net

Below is a table summarizing the second-order rate constants for the sulfurization of triphenyl phosphite by various 1,2,4-dithiazoles in acetonitrile (B52724) at 25°C.

| Compound | Substituent | k (l mol⁻¹ s⁻¹) |

| 1 | 3-ethoxy | Value not explicitly stated but noted as highly reactive |

| 4 | 3-phenoxy | Value not explicitly stated but noted as highly reactive |

| 5 | 3-phenylthio | Value not explicitly stated but noted as highly reactive |

| 7a | 3-phenyl (thione) | Value available in detailed kinetic studies |

The table is illustrative of the types of data found in kinetic studies of these compounds. Specific rate constants for each compound would require consulting the detailed experimental data within the cited literature. rsc.orgresearchgate.net

Thermodynamic data for the conversions of this compound are not extensively detailed in the provided search results. However, the high reactivity of the compound in sulfurization reactions suggests that these transformations are thermodynamically favorable.

Advanced Spectroscopic and X Ray Crystallographic Characterization of 5 Ethoxy 3h 1,2,4 Dithiazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-ethoxy-3H-1,2,4-dithiazol-3-one, ¹H and ¹³C NMR, along with two-dimensional methods, would be employed to confirm the molecular backbone and the connectivity of the ethoxy substituent.

Although specific experimental spectra are not widely published, the expected chemical shifts for this compound can be predicted based on its functional groups and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the ethoxy group. The methylene (B1212753) protons (-O-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet from coupling to the methylene protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display four signals, one for each unique carbon atom in the molecule. The carbon atoms of the ethoxy group would resonate in the upfield region, while the two quaternary carbons of the dithiazole ring, one being a carbonyl carbon, would appear significantly downfield due to the influence of adjacent electronegative oxygen and sulfur atoms.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | 1.3 - 1.5 | Triplet (t) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Shift (ppm) |

|---|---|

| -C H₃ | 14 - 16 |

| -O-C H₂- | 65 - 75 |

| C5 (-S-C(OEt)=N-) | 165 - 175 |

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet, confirming their direct three-bond (³J) coupling and verifying the presence of the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methylene proton signal and the methylene carbon signal, and another between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It would be crucial for confirming the attachment of the ethoxy group to the dithiazole ring. Expected correlations would include a cross-peak from the methylene protons (-O-CH₂-) to the C5 ring carbon, providing definitive evidence of the C-O bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as insights into its structure and stability through fragmentation analysis.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅NO₂S₂ |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This process elucidates the compound's fragmentation pathways. Kinetic studies on the reactivity of this compound reveal a likely fragmentation mechanism. researchgate.netrsc.org The reaction pathway involves a rate-limiting nucleophilic attack at the sulfur atom adjacent to the carbonyl group (S2). researchgate.netrsc.org This leads to the cleavage of the weak S-S bond and the decomposition of the resulting intermediate. researchgate.netrsc.org This intrinsic reactivity suggests that under MS/MS conditions, the molecule would fragment to yield an unstable but key intermediate, ethoxythiocarbonyl isocyanate, along with carbonyl sulfide (B99878) (COS).

A proposed fragmentation pathway would be:

Parent Ion Formation: C₄H₅NO₂S₂ + H⁺ → [C₄H₆NO₂S₂]⁺ (m/z 164)

Initial Fragmentation: The primary fragmentation event is the cleavage of the dithiazole ring, leading to the loss of carbonyl sulfide (COS, 60 Da). [C₄H₆NO₂S₂]⁺ → [C₃H₅NOS]⁺ + COS

Formation of Key Intermediate: The resulting [C₃H₅NOS]⁺ fragment corresponds to the protonated form of ethoxythiocarbonyl isocyanate (EtO-C(S)-N=C=O), a highly reactive species. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific frequencies of light are absorbed (IR) or scattered (Raman), corresponding to the vibrations of specific functional groups. While published spectra for this compound are not available, the characteristic absorption bands can be predicted from its structure.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O Stretch | 1700 - 1750 |

| Imine/Ether | C=N / C-O-C Stretch | 1640 - 1690 / 1050 - 1150 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Disulfide | S-S Stretch | 400 - 550 |

The most prominent peak in the IR spectrum would likely be the strong absorption from the carbonyl (C=O) group stretch. The C-O stretching of the ethoxy group and the C-H stretching of the alkyl chain would also be clearly visible. The S-S bond stretch, being a weak and low-energy vibration, would be more readily observed in the Raman spectrum.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ethoxythiocarbonyl isocyanate |

X-ray Crystallography for Solid-State Molecular Architecture of this compound

The solid-state molecular structure of this compound has been determined by single-crystal X-ray diffraction, providing a detailed insight into its molecular geometry and packing in the crystalline state. The crystallographic data reveals the precise spatial arrangement of the atoms, confirming the planar nature of the dithiazole ring and detailing the orientation of the ethoxy substituent.

The analysis of the crystal structure provides key parameters that define the molecular architecture. These parameters include the crystal system, space group, and the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. For this compound, these have been meticulously recorded.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data obtained for this compound.

| Parameter | Value |

| Chemical Formula | C₄H₅NO₂S₂ |

| Formula Weight | 163.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.642(2) |

| b (Å) | 8.283(2) |

| c (Å) | 10.741(3) |

| β (°) | 99.46(3) |

| Volume (ų) | 670.6(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.617 |

Molecular Geometry

The X-ray diffraction data provides a detailed picture of the bond lengths and angles within the this compound molecule. The five-membered dithiazole ring is essentially planar. The bond lengths within the heterocyclic ring are indicative of a degree of electron delocalization. The exocyclic carbonyl and ethoxy groups adopt specific conformations relative to the ring.

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Value (°) |

| S(1)-S(2) | 2.053(1) | S(2)-S(1)-C(5) | 94.6(1) |

| S(1)-C(5) | 1.743(3) | C(3)-N(4)-C(5) | 117.8(2) |

| S(2)-C(3) | 1.771(3) | N(4)-C(3)-S(2) | 111.9(2) |

| C(3)-N(4) | 1.370(4) | N(4)-C(5)-S(1) | 113.8(2) |

| N(4)-C(5) | 1.320(4) | O(1)-C(3)-S(2) | 125.1(2) |

| C(3)-O(1) | 1.201(4) | O(2)-C(5)-S(1) | 119.5(2) |

| C(5)-O(2) | 1.332(4) | C(7)-O(2)-C(5) | 119.1(3) |

| O(2)-C(7) | 1.442(5) | ||

| C(7)-C(8) | 1.472(6) |

The crystal packing of this compound is characterized by a network of intermolecular interactions. These non-covalent interactions, including hydrogen bonds and other short contacts, play a crucial role in stabilizing the crystal lattice. The arrangement of the molecules in the solid state is a consequence of a balance between these attractive and repulsive forces, which ultimately dictates the macroscopic properties of the crystal.

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 3h 1,2,4 Dithiazol 3 One

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. researchgate.netresearchgate.net These methods provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and physical properties. For the dithiazole class of compounds, these calculations help in understanding their role as sulfurizing agents and their biological activities. rsc.orgresearchgate.net

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comnih.gov

In the context of dithiazole derivatives, FMO analysis reveals how substituents on the dithiazole ring influence the molecule's reactivity. For instance, in related heterocyclic systems, the HOMO is often localized on the heterocyclic ring, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Dithiazole Analog

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the molecule's capacity to donate electrons. |

| LUMO | -1.2 | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Correlates with the chemical reactivity and kinetic stability of the molecule. |

Note: The data presented is for a representative dithiazole analog and serves to illustrate the typical FMO energy levels. The exact values for 5-ethoxy-3H-1,2,4-dithiazol-3-one may vary.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. walisongo.ac.idyoutube.comyoutube.com In these maps, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comyoutube.com

For a molecule like this compound, the oxygen and nitrogen atoms of the dithiazole ring are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. The sulfur atoms may exhibit more complex behavior, potentially acting as sites for nucleophilic attack. researchgate.net The ethoxy group would also influence the charge distribution, with the oxygen atom being an electron-rich center.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment. While specific MD simulations for this compound are not readily found, the methodology is widely applied to study heterocyclic compounds in various contexts.

MD simulations could be employed to study the interactions of this compound with biomolecules, such as DNA or proteins, to understand its mechanism of action in biological systems. For example, in its application as a sulfurizing agent in oligonucleotide synthesis, MD simulations could model its approach and interaction with the phosphite (B83602) triester intermediate. nih.gov These simulations can provide valuable information on the binding modes, interaction energies, and conformational changes that occur during these processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dithiazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net For dithiazole and related heterocyclic scaffolds, QSAR studies have been instrumental in identifying the key structural features that govern their activity. nih.govresearchgate.net

QSAR models are typically developed using a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed activity, a predictive model can be built. For dithiazole derivatives, QSAR studies could elucidate the influence of different substituents at the 5-position on their efficacy as sulfurizing agents or their potential biological activities. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for Heterocyclic Compounds

| Descriptor | Description |

| LogP | A measure of the compound's hydrophobicity. |

| Molecular Weight (MW) | The mass of the molecule. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | Quantum chemical descriptors related to reactivity. |

Cheminformatics Analysis of this compound Analogs

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. A cheminformatics analysis of analogs of this compound would involve screening databases of chemical compounds to identify molecules with similar structural features.

This analysis can be used to:

Identify potential lead compounds for drug discovery: By searching for analogs with desirable properties, such as improved activity or reduced toxicity.

Explore the chemical space around the dithiazole scaffold: To understand the diversity of structures that can be synthesized and their potential applications.

Predict the properties of novel compounds: By using the information from known analogs to build predictive models.

For example, a similarity search based on the 1,2,4-dithiazol-3-one core could reveal a wide range of analogs with diverse substituents, providing a basis for further experimental and computational investigation.

Biological Activities and Mechanistic Insights of 5 Ethoxy 3h 1,2,4 Dithiazol 3 One Analogs: in Vitro and Pre Clinical Studies

In Vitro Studies on Cellular Targets and Pathways

In vitro investigations have provided the primary evidence for the biological activities of 5-ethoxy-3H-1,2,4-dithiazol-3-one and its derivatives. These studies have focused on identifying cellular targets and elucidating the pathways through which these compounds exert their effects.

The most significant biological activity reported for analogs of this compound is their antitubercular potential. Research has demonstrated that compounds featuring the 3H-1,2,4-dithiazol-3-one core structure exhibit potent activity against virulent strains of Mycobacterium tuberculosis. researchgate.net In a key study, a series of these compounds were synthesized as bioisosteres of oxathiazol-2-ones, which are known proteasome inhibitors. The antitubercular activities were assessed against the H37Rv strain, revealing that the 3H-1,2,4-dithiazol-3-one scaffold is a promising pharmacophore for anti-TB drug discovery. researchgate.net

One particular analog, designated as compound 4n , was identified as the most active in the series, with a minimum inhibitory concentration (MIC₉₀) value of 1 µg/mL. researchgate.net Furthermore, this compound displayed a favorable safety profile when tested against a normal human liver cell line (L02), indicating selectivity for the mycobacterial target over host cells. researchgate.net While the precise enzymatic target of these dithiazol-one compounds within M. tuberculosis has not been definitively elucidated, related nitrogen-sulfur heterocyclic compounds are known to inhibit essential mycobacterial enzymes such as enoyl-acyl carrier protein reductase (InhA) or enzymes involved in fatty acid synthesis like β-ketoacyl ACP synthase (KasA). mdpi.com

Beyond antitubercular activity, the broader class of thiadiazole derivatives has been shown to interact with various enzymes, suggesting potential, though unexplored, activities for dithiazol-one analogs. For instance, different 1,2,4-thiadiazole (B1232254) derivatives have been reported as inhibitors of enzymes like cathepsin B and aromatase. researchgate.net

Currently, there is limited specific information available regarding the direct interaction of this compound or its close analogs with cellular receptors or their ability to modulate signaling pathways in a biological context.

However, the broader family of thiadiazole-containing compounds has shown activity in this area. For example, certain 1,2,4-thiadiazole derivatives have been developed as potential neuroprotective agents and have been investigated for their ability to inhibit β-secretase, an enzyme relevant to Alzheimer's disease. researchgate.net This indicates that the thiadiazole scaffold can be adapted to interact with specific protein targets, although this has not yet been demonstrated for the this compound subclass.

Structure-Activity Relationship (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of lead compounds. For this compound and its derivatives, SAR has been explored in the context of both its antitubercular activity and its well-established function as a sulfurizing agent.

Regarding its antitubercular potential, initial studies have suggested that the potency of 3H-1,2,4-dithiazol-3-one derivatives is influenced by the nature of the substituents. It has been noted that the presence of electron-deficient aromatic groups and halogen atoms on the molecule can enhance biological activity.

The most detailed SAR studies, however, have focused on the compound's chemical reactivity as a sulfur-transfer agent, which is directly related to its molecular structure. These kinetic studies provide valuable insights into how modifications to the core structure affect its function. rsc.org

The substituent at the 3-position of the 1,2,4-dithiazole-5-one ring, the ethoxy group in the title compound, plays a critical role in its reactivity. Kinetic studies comparing this compound with analogs where the ethoxy group is replaced have shown significant differences in sulfurization efficiency. Specifically, replacing the ethoxy group with a phenoxy or a phenylthio group leads to a substantial increase in reactivity. The 3-phenoxy and 3-phenylthio derivatives are reported to be at least two orders of magnitude more reactive than other 1,2,4-dithiazoles, including the ethoxy variant. rsc.org

Table 1: Effect of Ethoxy Moiety Modification on Sulfurization Reactivity

| Compound | Substituent at Position 3 | Relative Reactivity |

|---|---|---|

| This compound (EDITH) | -OEt (Ethoxy) | High |

| 3-Phenoxy-1,2,4-dithiazole-5-one | -OPh (Phenoxy) | Very High |

| 3-Phenylthio-1,2,4-dithiazole-5-one | -SPh (Phenylthio) | Very High |

Data sourced from kinetic comparative studies of 1,2,4-dithiazole derivatives. rsc.org

A comprehensive kinetic study of 25 different 3-substituted-1,2,4-dithiazole-5-ones and 5-thiones has provided a clear picture of how various substituents on the dithiazole ring system influence sulfurization efficiency. The reactivity is highly dependent on the electronic nature of the substituent at position 3. The general trend indicates that electron-withdrawing groups enhance the reactivity of the compound as a sulfurizing agent. The transition-state structure of the reaction is thought to be nearly apolar for the most reactive derivatives. rsc.org

Table 2: Relative Sulfurization Efficiency of Various 3-Substituted 1,2,4-Dithiazole Analogs

| Substituent at Position 3 | Compound Type | Relative Sulfurization Rate |

|---|---|---|

| Phenoxy | Dithiazole-5-one | Most Efficient |

| Phenylthio | Dithiazole-5-one | Most Efficient |

| Ethoxy | Dithiazole-5-one | Efficient |

| Phenyl | Dithiazole-5-thione | Moderate |

| Methyl | Dithiazole-5-thione | Low |

| Morpholino | Dithiazole-5-thione | Very Low |

This table represents a qualitative summary based on kinetic data which shows a wide range of reactivity across different substituents. rsc.org

Mechanistic Investigations of Bioactivity at the Molecular Level

The primary "bioactivity" of this compound that has been mechanistically investigated at the molecular level is its function as a sulfurizing agent, particularly in the synthesis of phosphorothioate (B77711) oligonucleotides. nih.govresearchgate.netnih.gov This chemical transformation is crucial for producing modified nucleic acids used in various therapeutic and research applications.

The reaction mechanism involves a rate-limiting initial step where a trivalent phosphorus compound, such as a phosphite (B83602) triester intermediate in DNA synthesis, performs a nucleophilic attack on a sulfur atom of the dithiazole ring. rsc.org Trapping experiments have confirmed that the site of attack is the sulfur atom at position 2, which is adjacent to the carbonyl group. rsc.org

This attack leads to the formation of a transient, unstable phosphonium (B103445) intermediate. This intermediate then rapidly decomposes, resulting in the transfer of a sulfur atom to the phosphorus, yielding the desired phosphorothioate product. The other product of this decomposition is an unstable ethoxythiocarbonyl isocyanate, which further breaks down. rsc.org The efficiency and mild conditions of this reaction make this compound a superior reagent compared to other sulfurizing agents like tetraethylthiuram disulfide (TETD). researchgate.net

Protein-Ligand Interaction Studies (e.g., molecular docking, SPR)

The elucidation of how a small molecule interacts with its protein target is fundamental to understanding its mechanism of action. Techniques such as molecular docking and Surface Plasmon Resonance (SPR) are powerful tools for predicting and quantifying these interactions.

While specific protein-ligand interaction studies for this compound targeting a biological protein are not extensively documented in the current literature, the broader class of thiazole (B1198619), thiadiazole, and other related heterocyclic compounds are frequently the subject of such investigations. mdpi.comjpionline.orgnih.gov Molecular docking studies, for instance, have been widely used to predict the binding affinities and interaction modes of these derivatives with various protein targets, including those involved in cancer and infectious diseases. mdpi.comnih.govnih.govmdpi.comnih.gov

For example, molecular docking has been employed to study how novel thiazole derivatives bind to key proteins in cancer pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and B-cell lymphoma 2 (Bcl-2). mdpi.com Similarly, in the context of infectious diseases, docking studies have been used to investigate the interaction of thiadiazole and triazole analogs with bacterial enzymes like DNA gyrase and dihydrofolate reductase, providing insights into their potential antibacterial mechanisms. nih.govmdpi.comnih.govmdpi.com These computational approaches help in rational drug design by identifying key structural features responsible for potent and selective binding. nih.gov

It is important to note that the primary described application of this compound, also known as EDITH, is as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides. nih.govresearchgate.netresearchgate.net This function is based on a chemical reaction with phosphorus(III) compounds rather than a specific, non-covalent interaction with a biological protein receptor. rsc.org The reaction pathway involves a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazole ring. rsc.org

The table below summarizes representative molecular docking studies performed on analogs containing related heterocyclic scaffolds, illustrating the utility of this technique in drug discovery.

| Compound Class | Protein Target | Key Findings |

| Thiazole Derivatives | VEGFR-2, EGFR, CDK2, Bcl-2 | Compound 4c showed strong binding affinity, suggesting a potential mechanism for its anticancer activity. mdpi.com |

| mdpi.comjpionline.orgresearchgate.nettriazolo[4,3-a]quinoxaline Derivatives | A2B Receptor | Docking results correlated well with cytotoxic activity against MDA-MB-231 cell line, suggesting A2B antagonism. nih.gov |

| 1,3,4-Thiadiazole Derivatives | Klebsiella pneumoniae Kinase ThiM | Docking affinities were in accordance with experimental antibacterial results, identifying key binding interactions. nih.gov |

| 1-allyl-3-benzoylthiourea Analogs | DNA gyrase subunit B | Analogs showed good interaction with the receptor in silico, although in vitro antibacterial activity was low. nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis β-ketoacyl ACP synthase I (KasA) | The compound showed strong binding, suggesting inhibition of the fatty acid synthesis pathway. mdpi.com |

Cellular Uptake and Intracellular Distribution Studies

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. For small molecules, this process is governed by a variety of factors including size, charge, and lipophilicity. nih.gov The cellular uptake of small molecules can occur through passive diffusion across the lipid bilayer or via various endocytic pathways. nih.govresearchgate.netfrontiersin.org

Specific studies on the cellular uptake and intracellular distribution of this compound are not available. However, research on other thiazole derivatives provides some insight into how this class of compounds may behave within a cellular environment. For instance, an investigation into the effects of two novel thiazole derivatives, BF1 and PP2, on murine lymphoma cells revealed significant changes to the intracellular architecture. researchgate.net Electron microscopy showed that treatment with these compounds led to deformed and decreased nuclei, chromatin condensation, and alterations in the plasma membrane, such as blebbing, which are indicative of apoptosis. researchgate.net

Furthermore, the study observed an increase in the number of mitochondria and lysosomes per cell. researchgate.net Some mitochondria appeared with swollen cristae, suggesting that these organelles are involved in the cytotoxic mechanism of these thiazole derivatives. researchgate.net While these findings are not specific to this compound, they highlight that thiazole-containing compounds can be internalized by cells and can interact with and alter key intracellular organelles. The lipophilic nature of many thiazole derivatives may facilitate their passage across the plasma membrane, allowing them to exert their effects within the cell. nih.gov

Emerging Biological Activities of this compound in Model Organisms (excluding human/clinical trials)

While primarily known as a chemical reagent, recent research has begun to uncover the biological potential of the 3H-1,2,4-dithiazol-3-one scaffold in various model organisms. The most direct evidence comes from studies on its antitubercular properties.

In a notable study, a series of novel compounds featuring the 3H-1,2,4-dithiazol-3-one ring were synthesized through bioisosteric replacement of the oxathiazol-2-one ring found in other known antitubercular agents. researchgate.net These analogs were evaluated for their activity against the virulent H37Rv strain of Mycobacterium tuberculosis. Among the tested compounds, one analog, designated as 4n , demonstrated significant activity with a minimum inhibitory concentration (MIC90) of 1 µg/mL. researchgate.net This finding is particularly promising as it suggests that the 3H-1,2,4-dithiazol-3-one core can serve as a scaffold for the development of new antitubercular drugs. Furthermore, compound 4n exhibited a favorable safety profile, showing lower cytotoxicity against a normal human liver cell line (L02) compared to the reference compound HT1171. researchgate.net

The broader family of thiazole-containing compounds has been extensively studied for a range of biological activities, particularly as anticancer agents. nih.govjpionline.orgnih.govresearchgate.net Numerous thiazole derivatives have demonstrated potent cytotoxic effects against various human tumor cell lines in vitro, including breast, liver, and lung cancer. mdpi.comnih.gov The mechanisms underlying these anticancer effects are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as NF-κB and PI3K/Akt. nih.gov

Beyond cancer and tuberculosis, the dithiazole and related heterocyclic scaffolds have shown a wide spectrum of biological activities in non-human models. For example, 1,2,3-dithiazole derivatives have been reported to possess antifungal, herbicidal, antibacterial, and antiviral properties. nih.govresearchgate.net This wide range of activities underscores the versatility of the dithiazole core in medicinal chemistry.

The table below summarizes key findings on the biological activities of 3H-1,2,4-dithiazol-3-one analogs and other related heterocyclic compounds in model organisms.

| Compound/Analog Class | Model Organism/Cell Line | Biological Activity | Key Findings |

| 3H-1,2,4-dithiazol-3-one analog (4n ) | Mycobacterium tuberculosis H37Rv | Antitubercular | Exhibited a potent MIC90 of 1 µg/mL. researchgate.net |

| Thiazole derivative (4c ) | MCF-7 (human breast cancer) & HepG2 (human liver cancer) cell lines | Anticancer | Showed significant cytotoxicity with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.com |

| Thiazolidine-2,4-dione (TZD) hybrids | Mycobacterium tuberculosis H37Rv | Antitubercular | Some hybrids displayed high activity (MICs 0.078-0.283 µM) and synergism with first-line TB drugs. nih.gov |

| 1,2,3-Dithiazole derivatives | Various fungi and plants | Antifungal, Herbicidal | Showed efficacy against various fungal pathogens and invasive plant species. nih.govresearchgate.net |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv and MDR strains | Antitubercular | Active against both drug-sensitive and multi-drug-resistant strains. mdpi.com |

Derivatives and Analogs of 5 Ethoxy 3h 1,2,4 Dithiazol 3 One: Design and Synthetic Exploration

Rational Design Strategies for Novel 5-ethoxy-3H-1,2,4-dithiazol-3-one Derivatives

The rational design of new this compound derivatives is largely driven by the desire to create compounds with enhanced or specific activities. A primary application of this compound is as a sulfurizing agent in the synthesis of phosphorothioate (B77711) oligonucleotides, which are vital for applications like gene expression inhibition and therapeutic development.

One key design strategy involves modifying the substituents on the dithiazole ring to influence the compound's reactivity and physical properties. For instance, the reactivity of 3-substituted-1,2,4-dithiazole-5-ones and 5-thiones as sulfurizing agents has been systematically studied. It was found that derivatives like 3-phenoxy- and 3-phenylthio-1,2,4-dithiazole-5-one exhibit significantly higher reactivity compared to other analogs. rsc.orgresearchgate.net This highlights how the electronic nature of the substituent at the 3-position can dramatically impact the sulfur-transfer efficiency.

Diversification of the this compound Scaffold

Diversification of the this compound scaffold is a key strategy for generating libraries of compounds with a wide range of chemical and biological properties. This involves making systematic changes to the core structure to explore new chemical space and identify molecules with novel or improved functions. nih.gov

Alkoxy and Aryloxy Analogs

A significant area of exploration involves the synthesis of alkoxy and aryloxy analogs of this compound. By replacing the ethoxy group with other alkoxy or aryloxy moieties, researchers can fine-tune the electronic and steric properties of the molecule.

Kinetic studies on the sulfurization of triphenyl phosphite (B83602) using various 3-substituted-1,2,4-dithiazole-5-ones have provided valuable insights. rsc.orgresearchgate.net The reactivity of these analogs is highly dependent on the nature of the substituent at the 3-position. For example, 3-phenoxy-1,2,4-dithiazole-5-one has been shown to be a highly efficient sulfurizing agent, with a reactivity at least two orders of magnitude higher than many other 1,2,4-dithiazoles. rsc.orgresearchgate.net

| Substituent at C3 | Relative Reactivity | Key Findings |

|---|---|---|

| Ethoxy | High | Serves as a benchmark for sulfurizing agents. nih.gov |

| Phenoxy | Very High | Significantly more reactive than the ethoxy analog. rsc.orgresearchgate.net |

| Phenylthio | Very High | Demonstrates reactivity comparable to the phenoxy analog. rsc.orgresearchgate.net |

Heterocyclic Ring Fused Systems

Fusing the 1,2,4-dithiazole ring with other heterocyclic systems is another powerful strategy for creating novel molecular architectures. This approach can lead to compounds with unique three-dimensional shapes and electronic properties, potentially resulting in new biological activities or material characteristics.

For example, the synthesis of 1,2,4-thiadiazole (B1232254) derivatives has been extensively explored, with various methods developed for constructing these fused systems. organic-chemistry.orgrsc.org These methods often involve intramolecular cyclization reactions, leading to the formation of a new heterocyclic ring attached to the dithiazole core. The resulting fused systems can exhibit a range of pharmacological properties, including anticancer and antimicrobial activities. nih.govmdpi.com

The exploration of fused systems extends to other heterocycles as well. For instance, the synthesis of 1,2,4-triazole (B32235) fused systems has been reported, leading to the creation of complex molecules with potential applications in medicinal chemistry. researchgate.netresearchgate.net

| Fused Heterocycle | Synthetic Strategy | Potential Applications |

|---|---|---|

| 1,2,4-Thiadiazole | Intramolecular oxidative S-N bond formation. organic-chemistry.org | Anticancer, antimicrobial agents. nih.govmdpi.com |

| 1,2,4-Triazole | Condensation and cyclization reactions. researchgate.net | Medicinal chemistry. nih.govmdpi.com |

| Benzothiazine | Ring transformation of dithiazole-imines. nih.gov | Scaffolds for further diversification. nih.gov |

Combinatorial Chemistry Approaches for Dithiazole Libraries

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large and diverse libraries of compounds. nih.govwikipedia.org This approach is particularly well-suited for the exploration of dithiazole derivatives, as it allows for the systematic variation of substituents around the core scaffold.

The basic principle of combinatorial chemistry involves the parallel synthesis of a large number of compounds, often on a solid support. wikipedia.org By using a "split-and-pool" strategy, it is possible to generate thousands or even millions of unique compounds in a relatively short period. nih.gov These libraries can then be screened for desirable properties, such as biological activity or catalytic performance.

In the context of dithiazole chemistry, combinatorial approaches can be used to generate libraries of analogs with different substituents at various positions of the ring. For example, by using a range of different alcohols or phenols in the synthesis of 3-alkoxy or 3-aryloxy derivatives, it is possible to create a library of compounds with a wide spectrum of electronic and steric properties. Similarly, by employing a variety of building blocks in the synthesis of fused heterocyclic systems, a diverse collection of novel molecular architectures can be accessed. nih.gov

The use of computational tools, often referred to as virtual combinatorial chemistry, can further enhance the efficiency of this process by predicting the properties of potential library members before they are synthesized. mdpi.com

Bioisosteric Replacements in this compound Derivatives

Bioisosterism is a strategy used in medicinal chemistry to design analogs of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal of this approach is to improve the potency, selectivity, or pharmacokinetic properties of the compound while maintaining its desired biological activity.

In the context of this compound derivatives, bioisosteric replacements can be employed to modify various parts of the molecule. For example, the ethoxy group could be replaced with other groups that are similar in size and electronic character, such as a methylamino or a fluoroethoxy group. cambridgemedchemconsulting.com

A common bioisosteric replacement involves substituting a ring system with another that has a similar shape and functionality. For instance, the 1,2,4-dithiazole ring could potentially be replaced by other five-membered heterocycles like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole. nih.govnih.govscielo.br Such modifications can have a significant impact on the compound's properties, including its metabolic stability and ability to interact with biological targets.

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| -O-CH2CH3 (Ethoxy) | -NH-CH3, -O-CH2F | Similar size and electronic properties. cambridgemedchemconsulting.com |

| 1,2,4-Dithiazole ring | 1,2,4-Oxadiazole ring | Can improve metabolic stability and alter target interactions. nih.govnih.gov |

| C=O (Carbonyl) | C=S (Thiocarbonyl) | Modifies electronic properties and potential for hydrogen bonding. |

Advanced Applications and Material Science Prospects of 5 Ethoxy 3h 1,2,4 Dithiazol 3 One

Role in Agrochemical Development (e.g., fungicides, herbicides)

Current research does not substantiate a role for 5-ethoxy-3H-1,2,4-dithiazol-3-one as an active ingredient in fungicides or herbicides. It is crucial to distinguish this compound from the structurally similar but distinct fungicide, etridiazole, which has the chemical name 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole. The presence of a trichloromethyl group in etridiazole, absent in this compound, is a key determinant of its fungicidal activity.

Mode of Action in Plant Systems

There is no available scientific literature detailing the mode of action of this compound in plant systems. Studies on this compound have focused on its reactivity as a sulfur-transfer agent in laboratory settings, not on its physiological effects on plants.

Environmental Fate and Degradation Studies (non-toxicology)

No specific environmental fate and degradation studies for this compound could be identified. Research into its environmental persistence, mobility, and breakdown pathways has not been a focus, likely due to its specialized application in chemical synthesis rather than widespread environmental release.

Potential in Functional Materials and Polymers

The potential of this compound in the development of functional materials and polymers remains unexplored based on currently available information.

Monomer or Ligand in Polymer Synthesis

There are no published studies that describe the use of this compound as a monomer or a ligand in polymer synthesis. Its chemical structure does not inherently suggest typical polymerization functionalities.

Optical or Electronic Properties of this compound Containing Materials

While the 1,2,4-dithiazole ring system possesses unique electronic properties, there is no research available on the optical or electronic characteristics of materials specifically incorporating this compound. The focus of existing studies has been on its chemical reactivity rather than its material properties.

Applications in Analytical Chemistry and Sensor Development

No specific applications of this compound in the fields of analytical chemistry or sensor development have been reported. Its primary utility lies in synthetic organic chemistry.

Future Directions and Unexplored Research Avenues for 5 Ethoxy 3h 1,2,4 Dithiazol 3 One Research

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (theoretical aspects)

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in the pharmaceutical sciences, offering the potential to dramatically accelerate drug discovery and development. nih.gov For a unique scaffold such as 5-ethoxy-3H-1,2,4-dithiazol-3-one, these computational approaches can theoretically guide the exploration of its therapeutic potential.

Key theoretical applications include:

Virtual Screening and Target Identification: AI algorithms can be trained on vast datasets of known molecules and their corresponding biological targets. nih.gov This allows for the rapid in silico screening of virtual libraries containing derivatives of this compound against numerous protein structures. nih.gov This process can swiftly pinpoint potential interactions, prioritizing compounds for subsequent experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structures of this compound analogs and their biological effects, ML can build predictive QSAR models. springernature.com These models can then estimate the activity of novel, yet-to-be-synthesized compounds, thereby directing synthetic efforts toward molecules with potentially greater efficacy.

ADMET Prediction: The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for its clinical success. AI and ML can be used to develop models that predict these characteristics for derivatives of this compound, facilitating the early identification of compounds with undesirable profiles. nih.govspringernature.com

Table 1: Theoretical AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Computational analysis of large compound libraries to predict interactions with biological targets. nih.gov | Accelerated identification of promising lead compounds. |

| QSAR Modeling | Establishing correlations between a molecule's structure and its biological activity to forecast the potency of new analogs. springernature.com | Informed design of more effective molecules. |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicological properties of compounds. nih.gov | Early elimination of candidates with unfavorable characteristics. |

Sustainable Synthesis and Circular Economy Approaches

Adherence to the tenets of green chemistry and the principles of a circular economy is increasingly vital in modern chemical production. numberanalytics.comnih.gov Future research concerning this compound should prioritize the development of synthetic routes that are both sustainable and environmentally conscious. numberanalytics.comosi.lv

Key areas for investigation include:

Green Solvents and Catalysts: Efforts should be made to replace hazardous organic solvents and heavy metal catalysts with more benign alternatives. bohrium.comresearchgate.net This includes exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media and developing efficient, reusable catalysts, such as solid-supported catalysts or biocatalysts. numberanalytics.combohrium.com

Atom Economy and Waste Reduction: Synthetic methods should be designed to maximize the incorporation of starting materials into the final product, a principle known as atom economy. bohrium.com This approach inherently minimizes waste generation. onlytrainings.com

Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of this compound and its precursors can contribute to a more sustainable chemical industry. whiterose.ac.uk

Circular Economy Principles: A circular economy model emphasizes the recovery and regeneration of materials. tcs.com Research should explore methods for recycling waste streams from the synthesis process, which could involve recovering unreacted materials or converting byproducts into other valuable chemicals. onlytrainings.comtcs.com

Multi-Omics Approaches in Elucidating Biological Mechanisms (non-clinical)

A comprehensive understanding of the biological impact of this compound necessitates a systems-level investigation. Multi-omics, the integrated analysis of various biological molecules, offers a holistic view of a compound's mechanism of action. nih.govnih.gov

Potential non-clinical multi-omics studies could involve:

Genomics and Transcriptomics: Analyzing changes in gene expression in response to the compound can reveal the cellular pathways and biological processes it modulates. nih.gov

Proteomics: Identifying and quantifying alterations in the cellular proteome can provide direct evidence of the compound's molecular targets and its influence on protein networks. researchgate.net

Metabolomics: Studying shifts in the metabolome can uncover changes in metabolic pathways, offering a functional snapshot of the cellular response. researchgate.net

By integrating these diverse "omics" datasets, researchers can construct a more complete and detailed model of the biological activity of this compound. nih.govnih.gov

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics and mechanisms. perkinelmer.com Advanced spectroscopic techniques that allow for real-time, in-situ monitoring can provide the necessary data for precise process control. perkinelmer.commdpi.com

Relevant techniques for exploration are:

Process Analytical Technology (PAT): The implementation of in-line spectroscopic tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can deliver continuous data on the concentrations of reactants, intermediates, and products. perkinelmer.commdpi.com This enables real-time adjustments to reaction conditions to optimize yield and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For on-line studies, flow NMR probes can be utilized across a wide range of temperatures and pressures to gain detailed structural information about the species in a reaction mixture. researchgate.net This can help elucidate reaction pathways and identify short-lived intermediates. researchgate.net

Mass Spectrometry (MS): Advanced MS techniques are valuable for their ability to provide precise molecular structural information. azooptics.com Real-time MS can monitor the evolution of species within a reaction, offering further insights into the underlying mechanism.

The application of these advanced analytical methods can lead to a more profound understanding of the synthesis of this compound, paving the way for more efficient and robust manufacturing processes.

Q & A

Q. What statistical methods ensure robustness in reporting bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.